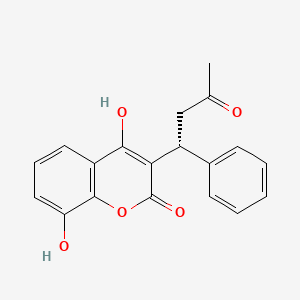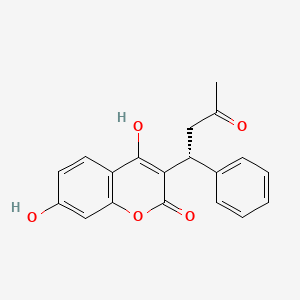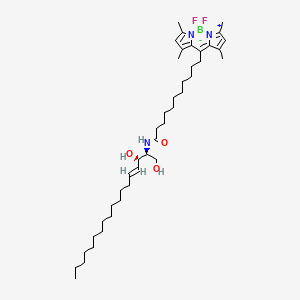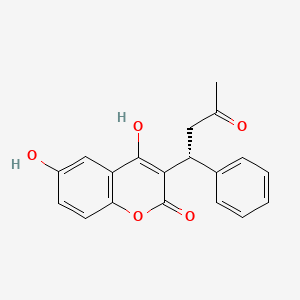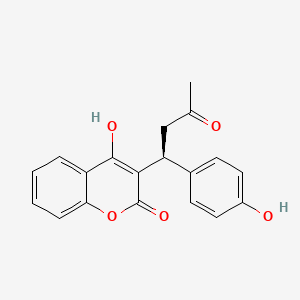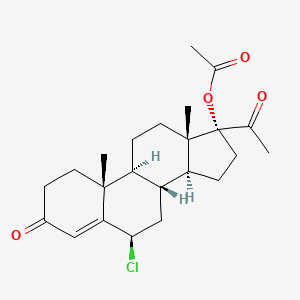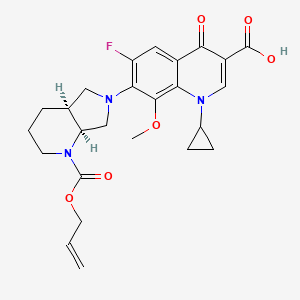
Diphenyl Phosphate-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl Phosphate-d10 is a deuterium-labeled compound, specifically a stable isotope-labeled version of Diphenyl Phosphate. It is often used in scientific research as a tracer for quantitation during the drug development process. The molecular formula of this compound is C12HD10O4P, and it has a molecular weight of 260.25 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl Phosphate-d10 typically involves the incorporation of deuterium into Diphenyl Phosphate. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the reaction of phenol-d10 with phosphorus oxychloride under controlled conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. Solid phase extraction (SPE) coupled with isotope dilution-ultrahigh performance liquid chromatography (UHPLC)-tandem mass spectrometry is often used to pre-concentrate the target compounds while minimizing potential interferences .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl Phosphate-d10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce a variety of substituted phosphates .
Wissenschaftliche Forschungsanwendungen
Diphenyl Phosphate-d10 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: It helps in understanding metabolic processes by tracking the movement and transformation of phosphate groups in biological systems.
Medicine: It is used in pharmacokinetic studies to analyze the distribution and metabolism of drugs.
Industry: It is employed in environmental testing to monitor the presence and concentration of organophosphate compounds
Wirkmechanismus
The mechanism of action of Diphenyl Phosphate-d10 involves its role as a tracer. By incorporating deuterium, it allows researchers to track its movement and transformation in various systems. This is particularly useful in studying metabolic pathways and drug metabolism. The molecular targets and pathways involved include those related to phosphate metabolism and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl Phosphate: The non-deuterated version of Diphenyl Phosphate-d10.
Bis(1,3-dichloro-2-propyl) phosphate: Another organophosphate compound used in similar applications.
Bis-(1-chloro-2-propyl) phosphate: Similar in structure and used in environmental testing.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantitation studies. The incorporation of deuterium affects the pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and environmental testing .
Eigenschaften
CAS-Nummer |
1477494-97-5 |
|---|---|
Molekularformel |
C12H11O4P |
Molekulargewicht |
260.251 |
IUPAC-Name |
bis(2,3,4,5,6-pentadeuteriophenyl) hydrogen phosphate |
InChI |
InChI=1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI-Schlüssel |
ASMQGLCHMVWBQR-LHNTUAQVSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2 |
Synonyme |
Phosphoric Acid Diphenyl Ester-d10; Diphenyl Hydrogen Phosphate-d10; NSC 6518-d10; Phenyl Phosphate-d10; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


